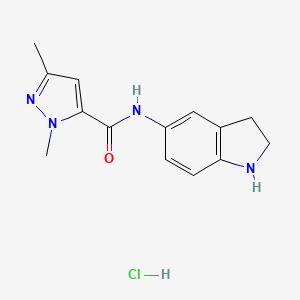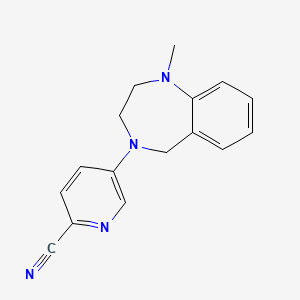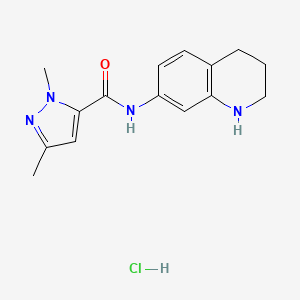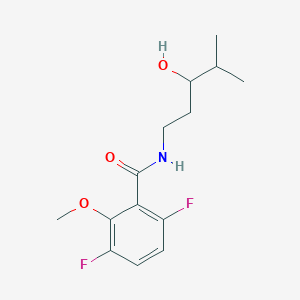
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide; hydrochloride, also known as DIPLA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anticancer and anti-inflammatory activities of this compound.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, this compound has been reported to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has several advantages for lab experiments. It is easily synthesized using various methods, and high purity can be achieved. Furthermore, it has shown promising results in various in vitro and in vivo studies. However, this compound also has some limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet fully evaluated.
Orientations Futures
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has shown promising results in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate its efficacy in combination with other anticancer or anti-inflammatory agents. Another direction is to evaluate its potential as a therapeutic agent for other diseases, such as viral infections. Furthermore, the development of more potent and selective this compound analogs may improve its efficacy and reduce its potential side effects.
Méthodes De Synthèse
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been synthesized using various methods, including the condensation reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid hydrazide, followed by the reduction of the resulting intermediate with sodium borohydride. These methods have been reported to yield this compound with high purity.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast, liver, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential in inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(18(2)17-9)14(19)16-11-3-4-12-10(8-11)5-6-15-12;/h3-4,7-8,15H,5-6H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUQRKDPNPZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)NCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)

![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)

![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
